molecular formula C10H12O3 B3382488 2-Ethoxy-2-phenylacetic acid CAS No. 33224-99-6

2-Ethoxy-2-phenylacetic acid

Cat. No.: B3382488
CAS No.: 33224-99-6
M. Wt: 180.2 g/mol
InChI Key: XBLYVSAKBBNYDO-UHFFFAOYSA-N
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Description

2-Ethoxy-2-phenylacetic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylacetic acid, featuring an ethoxy group attached to the alpha carbon of the phenylacetic acid structure. This compound is known for its applications in the synthesis of various pharmaceutical intermediates and its potential use in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-2-phenylacetic acid typically involves the ethylation of phenylacetic acid. One common method is the reaction of phenylacetic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-ethoxy-2-phenylacetaldehyde using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the compound can yield 2-ethoxy-2-phenylethanol when treated with reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

Scientific Research Applications

2-Ethoxy-2-phenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-2-phenylacetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins which are mediators of inflammation and pain. The ethoxy group enhances the compound’s lipophilicity, allowing it to better penetrate biological membranes and reach its target sites .

Comparison with Similar Compounds

    Phenylacetic Acid: The parent compound, lacking the ethoxy group, is less lipophilic and has different pharmacokinetic properties.

    2-Methoxy-2-phenylacetic Acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and biological activity.

    2-Phenylpropionic Acid: Another derivative with a propionic acid group, used in the synthesis of various pharmaceuticals.

Uniqueness: 2-Ethoxy-2-phenylacetic acid is unique due to its ethoxy group, which imparts distinct chemical and biological properties. This modification enhances its potential as a pharmaceutical intermediate and its effectiveness in medicinal applications .

Properties

IUPAC Name

2-ethoxy-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLYVSAKBBNYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33224-99-6
Record name 2-ethoxy-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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